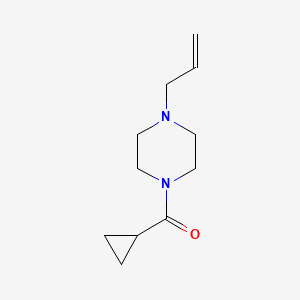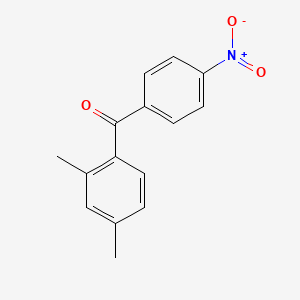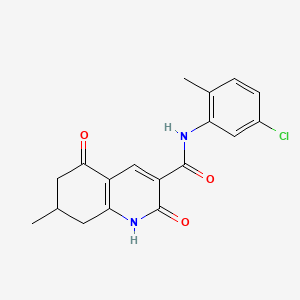
1-allyl-4-(cyclopropylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-4-(cyclopropylcarbonyl)piperazine (ACCP) is a chemical compound that belongs to the class of piperazine derivatives. It has attracted attention in scientific research due to its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-allyl-4-(cyclopropylcarbonyl)piperazine is not fully understood. It is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-allyl-4-(cyclopropylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its anticonvulsant and antidepressant properties. It has also been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2), which may contribute to its anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-allyl-4-(cyclopropylcarbonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. It has also been shown to have a variety of pharmacological properties, which makes it a useful tool for studying the central nervous system and inflammatory processes.
However, there are also limitations to using 1-allyl-4-(cyclopropylcarbonyl)piperazine in lab experiments. It has not been extensively studied in vivo, which limits its potential applications in animal models. It also has a relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-allyl-4-(cyclopropylcarbonyl)piperazine. One potential area of study is its potential use in the treatment of Parkinson's disease. It has been shown to increase the levels of dopamine in the brain, which is a key neurotransmitter involved in Parkinson's disease. Another potential area of study is its potential use as an analgesic. It has been shown to have analgesic properties in animal models, and further research could explore its potential use in humans.
In conclusion, 1-allyl-4-(cyclopropylcarbonyl)piperazine is a chemical compound that has potential applications in medicinal chemistry. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, and it has potential uses in the treatment of Parkinson's disease and as an antidepressant. While there are limitations to using 1-allyl-4-(cyclopropylcarbonyl)piperazine in lab experiments, it remains a useful tool for studying the central nervous system and inflammatory processes. Future research could explore its potential use in a variety of therapeutic applications.
Synthesemethoden
1-allyl-4-(cyclopropylcarbonyl)piperazine can be synthesized by the reaction of allylamine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction yields a white solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-allyl-4-(cyclopropylcarbonyl)piperazine has been studied for its potential applications in medicinal chemistry. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease and as an antidepressant.
Eigenschaften
IUPAC Name |
cyclopropyl-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-5-12-6-8-13(9-7-12)11(14)10-3-4-10/h2,10H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXSKDCEKBLBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl[4-(prop-2-en-1-yl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-1,5-dimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5305588.png)

![N-(2,5-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5305600.png)
![N-(2-fluorobenzyl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide](/img/structure/B5305601.png)
![2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine](/img/structure/B5305605.png)
![N-bicyclo[2.2.1]hept-2-yl-3,4-dimethylbenzamide](/img/structure/B5305612.png)
![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-N-methyl-4-oxobutanamide](/img/structure/B5305619.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5305639.png)
![4-{3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5305648.png)
![2-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5305654.png)
![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)

![2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5305690.png)